molecular formula C9H9IO3 B1311692 Methyl 5-iodo-2-methoxybenzoate CAS No. 40757-09-3

Methyl 5-iodo-2-methoxybenzoate

Cat. No.: B1311692
CAS No.: 40757-09-3
M. Wt: 292.07 g/mol
InChI Key: FJVKSHACIRATIW-UHFFFAOYSA-N
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Description

“Methyl 5-iodo-2-methoxybenzoate” is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 g/mol .


Molecular Structure Analysis

The molecules of “this compound” are close to planar . The maximum deviation from the benzene ring plane is 0.229 (5) Å for the methyl carboxylate C atom . The methyl groups are oriented away from each other .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point of 57-61 °C . The compound has a topological polar surface area of 35.5 Ų . It has a complexity of 184 .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

Methyl 5-iodo-2-methoxybenzoate has been utilized in Suzuki cross-coupling reactions. Chaumeil, Signorella, and Drian (2000) explored the cross-coupling reaction of this compound with sterically hindered arylboronic esters, specifically detailing the optimization process to achieve good yields of biaryls. This work highlights the compound's role in complex chemical syntheses, particularly in the creation of biaryls using palladium-catalyzed cross-coupling methods (Chaumeil, Signorella, & Drian, 2000).

Photochemical Reactions and Singlet Oxygen Quenching

The compound's potential in photochemical reactions and its interaction with singlet oxygen has been investigated. Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. Their research provides insights into the compound's behavior under photostabilization conditions and its efficiency in protecting materials against degradation mediated by singlet oxygen (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Synthesis of Iodine-Substituted Derivatives

The compound has been used as a precursor in the synthesis of iodine-substituted derivatives. Matsumoto, Takase, and Ogura (2008) described the synthesis of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, demonstrating the versatility of this compound in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).

Corrosion Inhibition

In the field of corrosion science, an isoxazole derivative of this compound has been explored as an environment-friendly corrosion inhibitor for mild steel in acidic media. Aslam et al. (2020) conducted extensive studies, including gravimetric, electrochemical, and morphological analyses, to understand the inhibition mechanism and efficiency of this derivative (Aslam, Aslam, Alrefaee, Mobin, Aslam, Parveen, & Hussain, 2020).

Safety and Hazards

When handling “Methyl 5-iodo-2-methoxybenzoate”, it’s recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Properties

IUPAC Name

methyl 5-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVKSHACIRATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451879
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40757-09-3
Record name Methyl 5-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl iodide (0.29 ml, 4.68 mmol) was added to a mixture of 1.0 g (3.60 mmol) of methyl 5-iodosalicylate, 0.50 g (3.60 mmol) of potassium carbonate and 4 ml of dimethylformamide, and they were stirred at room temperature for 3 hours. The reaction mixture was filtered through Celite and then after-treated in by an ordinary method to obtain the title compound.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl iodide (2.40 mL, 38.48 mmol) and K2CO3 (10.60 g, 76.96 mmol) were added to a solution of 5-iodo-2-methoxybenzoate (5.37 g, 19.24 mmol) in DMF (20 mL) and stirred at rt under Ar for 24 h. Upon completion, ethyl acetate was added and the reaction was washed with 1% HCl (2×20 mL), brine (1×), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (3:1 hexane:ethyl acetate) to afford methyl-5-iodo-2-methoxybenzoate (4.93 g, 88%) as a white solid. See, for example, Corey, E. J.; Myers, A. G. J. Am. Chem. Soc. 1985, 107, 5574-5576, which is incorporated by reference in its entirety. 1H NMR (DMSO-d6, 400 MHz) δ 7.90 (d, 1H, J=2.4 Hz), 7.80 (dd, 1H, J=8.8, 2.4 Hz), 6.96 (d, 1H, J=9.0 Hz), 3.81 (s, 3H), 3.79 (s, 3H). 13C NMR (DMSO-d6, 100 MHz) δ 164.7, 158.0, 141.6, 138.5, 122.2, 115.2, 82.1, 55.9, 52.0. HREIMS calculated for C9H9IO3 (M+) 291.9608. found 291.9596.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
5-iodo-2-methoxybenzoate
Quantity
5.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-iodo-2-hydroxybenzoic acid (2.81 g, 10.6 mmol) was suspended in acetone (50 ml) and K2CO3 (6.77 g, 49.0 mmol) was added. The reaction was cooled in an ice water bath, and dimethylsulfate (2.4 ml, 25 mmol) was added via syringe. The reaction was warmed to room temperature, then heated to reflux, and stirred overnight. After 14.75 hours, the reaction was cooled to room temperature, diluted with water (150 ml), and stirred for 30 minutes. It was then extracted with EtOAc (3×50 ml), and the organic extracts were combined, dried over magnesium sulfate, filtered, concentrated, and purified on silica gel (Biotage instrument, 5% EtOAc/hexanes->100% EtOAc) to give methyl 5-iodo-2-methoxybenzoate (3.08 g, 99%).
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of Methyl 5-iodo-2-methoxybenzoate molecules within its crystal structure?

A1: In the crystal form, this compound molecules arrange themselves in stacked layers parallel to the ab plane []. Within each layer, the molecules are nearly planar. Interestingly, these layers alternate in the orientation of their substituents. One layer will have all the iodine atoms pointing in a similar direction, while the next layer will have the methoxy and methyl carboxylate groups oriented in that direction [].

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